molecular formula C19H15BrClNO2 B14617276 2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione CAS No. 57558-94-8

2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione

Cat. No.: B14617276
CAS No.: 57558-94-8
M. Wt: 404.7 g/mol
InChI Key: XWQSCGXHCHZLNP-UHFFFAOYSA-N
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Description

2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with bromophenyl and chloronaphthoquinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both bromophenyl and chloronaphthoquinone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57558-94-8

Molecular Formula

C19H15BrClNO2

Molecular Weight

404.7 g/mol

IUPAC Name

2-[[2-(4-bromophenyl)ethylamino]methyl]-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C19H15BrClNO2/c20-13-7-5-12(6-8-13)9-10-22-11-16-17(21)19(24)15-4-2-1-3-14(15)18(16)23/h1-8,22H,9-11H2

InChI Key

XWQSCGXHCHZLNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)CNCCC3=CC=C(C=C3)Br

Origin of Product

United States

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